N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide
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Overview
Description
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide is a complex organic compound that features a combination of indole, benzamide, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Next, the 5-chloro-2-methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step is followed by the formation of the carbamoyl group via the reaction of the intermediate with an isocyanate. The sulfanyl group is then added through a thiolation reaction, where a thiol reacts with the intermediate compound.
Finally, the ethoxybenzamide group is introduced through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, and the presence of the carbamoyl and sulfanyl groups may enhance these interactions.
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Tryptophan: An essential amino acid with an indole side chain.
N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O4S/c1-3-36-21-11-8-19(9-12-21)28(34)30-14-15-32-17-26(22-6-4-5-7-24(22)32)37-18-27(33)31-23-16-20(29)10-13-25(23)35-2/h4-13,16-17H,3,14-15,18H2,1-2H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHRNSRJJDBPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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